2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide
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Overview
Description
2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a benzylidene group, an imidazolidinone ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide typically involves multiple steps. One common approach is to start with the preparation of the benzylidene intermediate, followed by the formation of the imidazolidinone ring, and finally the attachment of the phenylacetamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, including temperature, pressure, and time, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylidene derivatives, imidazolidinones, and phenylacetamides. Examples include:
- 2-(benzyloxy)-5-bromo-N’-(5-bromo-2-ethoxybenzylidene)benzohydrazide
- 3-chloro-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
What sets 2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H18ClN3O4 |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
2-[(4Z)-4-[(5-chloro-2-ethoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C20H18ClN3O4/c1-2-28-17-9-8-14(21)10-13(17)11-16-19(26)24(20(27)23-16)12-18(25)22-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,22,25)(H,23,27)/b16-11- |
InChI Key |
KKSMHQIGAMTIEI-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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